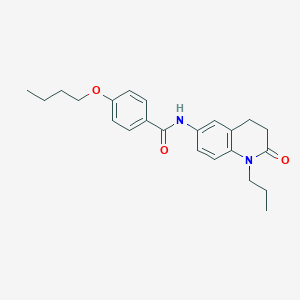![molecular formula C22H27N5O4 B3012031 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-79-5](/img/structure/B3012031.png)
8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazo[2,1-f]purinone, which is a class of molecules known for their biological activity, particularly as adenosine receptor antagonists. These compounds are characterized by a xanthine core and are of interest due to their potential therapeutic applications. The specific compound mentioned includes various substitutions at the 1-, 3-, and 8-positions, which are likely to influence its potency, selectivity, and hydrophilicity .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones involves acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide to yield the target compounds . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar pathway with modifications to introduce the specific substituents.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinone derivatives is crucial for their interaction with the A(3) adenosine receptor. Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds, which helps in understanding how different substitutions affect their biological activity . The presence of hydroxyethoxyethyl and methylbenzyl groups in the compound suggests modifications that could enhance binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinone derivatives is influenced by their functional groups. The synthesis process itself involves several chemical reactions, including acetylation and condensation. The reactivity of these compounds in biological systems, such as their interaction with enzymes and receptors, is a key area of study, although specific reactions of the compound are not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinone derivatives, such as solubility, stability, and hydrophilicity, are important for their biological activity and pharmacokinetic profile. The modifications at various positions on the molecule aim to improve these properties. For example, increasing hydrophilicity can enhance the compound's solubility in aqueous environments, which is beneficial for drug development . The antimicrobial activity of related compounds has been evaluated, indicating the potential for diverse biological applications .
Aplicaciones Científicas De Investigación
Interactions and Binding Studies A study on a related purine derivative, "3,9-dihydro-3-[(2-hydroxyethoxy)methyl]-6-ethyl-9-oxo-5H-imidazo[1,2-a]purine," revealed its complex interaction with herpes simplex virus thymidine kinase (HSV1 TK). Using transferred NOE experiments and full relaxation matrix analysis, researchers discovered the substrate's preferred conformation when bound, highlighting the detailed interaction mechanisms between such compounds and biological targets (Czaplicki et al., 1996).
Synthesis and Chemical Properties Another study focused on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a new class of purine analogues. This research provides insights into the chemical synthesis and potential biological applications of these compounds, indicating moderate activity against certain viruses at non-toxic levels (Kim et al., 1978).
Photophysical Properties Spectral and photophysical properties of derivatives related to acyclovir, including 3,9-dihydro-3-[(2-hydroxyethoxy)methyl]-6-phenyl-9-oxo-imidazo[1,2-a]purine and its substituted derivatives, were studied in various solvents and aqueous solutions. This research sheds light on the ground and excited state behaviors of these compounds, which can be crucial for their potential applications in photodynamic therapy and as fluorescent markers (Wenska et al., 2004).
Antioxidant Phenolic Compounds In a different context, research on antioxidant phenolic compounds from walnut kernels (Juglans regia L.) identified several compounds with significant DPPH scavenging activities. While not directly related to the chemical , this study exemplifies the ongoing search for natural antioxidants and their potential health benefits, underlining the broader spectrum of research in identifying and utilizing bioactive compounds (Zhang et al., 2009).
Propiedades
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-14-7-5-6-8-17(14)13-26-20(29)18-19(24(4)22(26)30)23-21-25(9-11-31-12-10-28)15(2)16(3)27(18)21/h5-8,28H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOTZKBNGVGENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCOCCO)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)
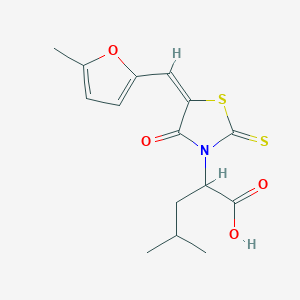
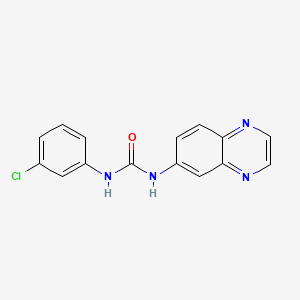
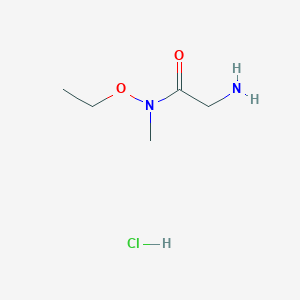
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
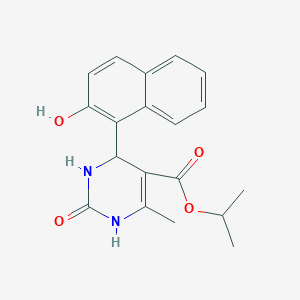
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
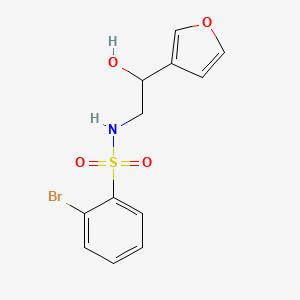
![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)
